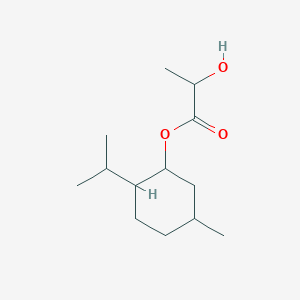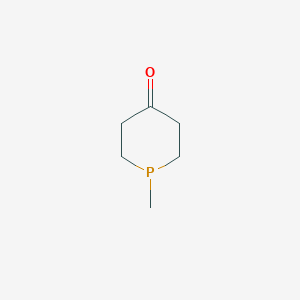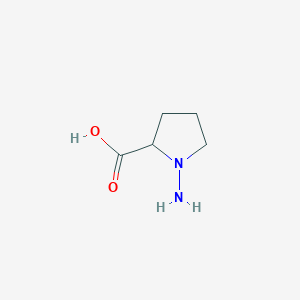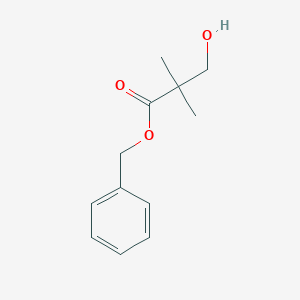
Benzyl-3-hydroxy-2,2-dimethylpropanoat
Übersicht
Beschreibung
Benzyl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemistry of similar esters and their potential applications. For instance, the synthesis of glycosides and glycosyl esters is explored using related benzyloxyphenyl-dimethylpropanoate esters, which are structurally similar to benzyl 3-hydroxy-2,2-dimethylpropanoate .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of neighboring group participation and hydrogenolysis for the synthesis of glycosides and glycosyl esters . Another paper describes a high-yielding synthesis of a complex azepine derivative starting from 2,4-dimethylaniline, which, while not the same, shares some synthetic strategy elements that could be applicable to the synthesis of benzyl 3-hydroxy-2,2-dimethylpropanoate .
Molecular Structure Analysis
The molecular structure of compounds similar to benzyl 3-hydroxy-2,2-dimethylpropanoate has been analyzed in some of the papers. For example, the crystal and molecular structure of a benzoylpropylphosphonate compound was determined, showing strong intramolecular interactions and dimeric arrangements due to hydrogen bonding . This suggests that benzyl 3-hydroxy-2,2-dimethylpropanoate may also exhibit interesting structural features due to the presence of functional groups capable of forming hydrogen bonds.
Chemical Reactions Analysis
The chemical reactions involving related compounds include [3+3] cyclocondensations to synthesize 1-hydroxy-2,4-benzodioates , and acid-catalyzed dehydration and base-promoted elimination reactions to yield phosphonate derivatives . These reactions highlight the reactivity of the hydroxyl and carboxylate groups, which are also present in benzyl 3-hydroxy-2,2-dimethylpropanoate, indicating that it may undergo similar reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of benzyl 3-hydroxy-2,2-dimethylpropanoate are not directly discussed, the properties of structurally related compounds can provide some insights. For example, the synthesis of new benzoyloxybenzoic acids with liquid crystalline properties suggests that benzyl esters with similar structures may also exhibit such properties under certain conditions . Additionally, the intermolecular interactions observed in the crystal structures of related compounds imply that benzyl 3-hydroxy-2,2-dimethylpropanoate may have a propensity for forming specific molecular arrangements .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Benzyl-3-hydroxy-2,2-dimethylpropanoat: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Reaktionen, wie z. B. Veresterung und Hydrolyse, was es zu einem vielseitigen Baustein für die Synthese komplexer Moleküle macht. Es kann verwendet werden, um die Benzyl-Schutzgruppe einzuführen, die in mehrstufigen Synthesewegen von entscheidender Bedeutung ist, wenn eine selektive Entschützung erforderlich ist .
Medizinische Chemie
In der medizinischen Chemie deuten die pharmakokinetischen Eigenschaften dieser Verbindung, wie z. B. eine hohe gastrointestinale Resorption und Blut-Hirn-Schranken-Permeabilität, auf ihr Potenzial als Prodrug oder Pharmakophor-Modell hin. Es könnte modifiziert werden, um die Wirkstoffabgabe zu verbessern oder biologisch aktive Moleküle zu imitieren .
Materialwissenschaft
Die Fähigkeit der Verbindung, zu polymerisieren oder copolymerisieren, kann in der Materialwissenschaft genutzt werden. Es könnte verwendet werden, um neuartige polymere Materialien mit bestimmten mechanischen Eigenschaften oder Abbauraten zu erzeugen, die sich für Anwendungen von biologisch abbaubaren Kunststoffen bis hin zu kontrollierten Wirkstofffreisetzungssystemen eignen .
Analytische Chemie
Als Standard in der Chromatographie kann This compound bei der Identifizierung und Quantifizierung ähnlicher Verbindungen helfen. Seine einzigartige Retentionszeit und seine spektralen Daten liefern einen Maßstab für die vergleichende Analyse .
Chemieunterricht
Diese Verbindung dient als hervorragendes Beispiel für die Vermittlung verschiedener Konzepte im Chemieunterricht, wie z. B. Stereochemie, funktionelle Gruppenumwandlungen und molekulare Wechselwirkungen. Es kann in Laborpraktika verwendet werden, um praktische Fähigkeiten in der Synthese und Analyse zu demonstrieren .
Umweltchemie
In der Umweltchemie können Forscher die Bioabbaurouten von This compound untersuchen, um sein Umweltschicksal zu verstehen. Dieses Wissen kann die Entwicklung umweltfreundlicherer Synthesemethoden und -materialien beeinflussen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.31 (iLOGP), 1.79 (XLOGP3), 1.6 (WLOGP), 1.98 (MLOGP), and 2.2 (SILICOS-IT), with a consensus Log Po/w of 1.98 .
Result of Action
The molecular and cellular effects of Benzyl 3-hydroxy-2,2-dimethylpropanoate’s action are currently unknown due to the lack of research on this compound .
Action Environment
It is known that the compound is a light yellow to yellow liquid at room temperature .
Eigenschaften
IUPAC Name |
benzyl 3-hydroxy-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZZXRKTRWITII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596508 | |
| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17701-61-0 | |
| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)


![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
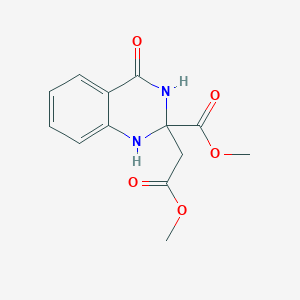

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
